barium(2+);2,4,6-trinitrobenzene-1,3-diolate
Overview
Description
barium(2+);2,4,6-trinitrobenzene-1,3-diolate, also known as barium styphnate, is a chemical compound with the molecular formula C6H3N3O8Ba. This compound is known for its explosive properties and is used in various applications, particularly in the field of pyrotechnics and explosives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);2,4,6-trinitrobenzene-1,3-diolate typically involves the nitration of 1,3-benzenediol (resorcinol) to form 2,4,6-trinitro-1,3-benzenediol (styphnic acid). This is followed by the reaction of styphnic acid with barium hydroxide or barium chloride to form the barium salt. The reaction conditions usually involve controlled temperatures and the use of concentrated nitric acid for the nitration process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and control of reaction conditions to ensure safety and efficiency. The final product is typically purified through recrystallization to obtain high-purity barium styphnate .
Chemical Reactions Analysis
Types of Reactions
barium(2+);2,4,6-trinitrobenzene-1,3-diolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, forming corresponding amines.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of 2,4,6-triamino-1,3-benzenediol.
Scientific Research Applications
barium(2+);2,4,6-trinitrobenzene-1,3-diolate has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection of metals such as lead and copper.
Biology: Limited applications due to its toxicity and explosive nature.
Medicine: Not commonly used due to safety concerns.
Industry: Widely used in the production of explosives and pyrotechnics.
Mechanism of Action
The mechanism of action of barium(2+);2,4,6-trinitrobenzene-1,3-diolate involves the release of energy in the form of heat and gas upon initiation. This energy release results in the rapid expansion of gases, causing an explosion. The molecular targets and pathways involved are primarily related to its explosive properties .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenediol, 2,4,6-trinitro-, lead salt (11): Similar in structure but contains lead instead of barium.
1,3-Benzenediol, 2,4,6-trinitro-, magnesium salt (11): Contains magnesium instead of barium and has similar explosive properties.
Uniqueness
barium(2+);2,4,6-trinitrobenzene-1,3-diolate is unique due to its specific use in pyrotechnics and explosives, where the presence of barium provides distinct properties such as color effects in fireworks .
Properties
IUPAC Name |
barium(2+);2,4,6-trinitrobenzene-1,3-diolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O8.Ba/c10-5-2(7(12)13)1-3(8(14)15)6(11)4(5)9(16)17;/h1,10-11H;/q;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACISHMWZUXBDS-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[O-])[N+](=O)[O-].[Ba+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBaN3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065948 | |
Record name | 1,3-Benzenediol, 2,4,6-trinitro-, barium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15805-42-2 | |
Record name | Barium styphnate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015805422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenediol, 2,4,6-trinitro-, barium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzenediol, 2,4,6-trinitro-, barium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Barium 2,4,6-trinitroresorcinolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.262 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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